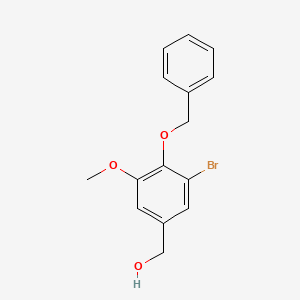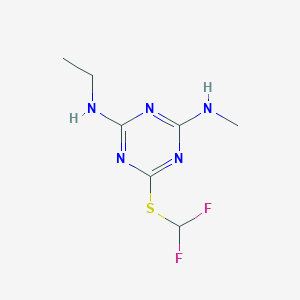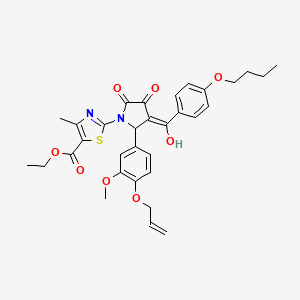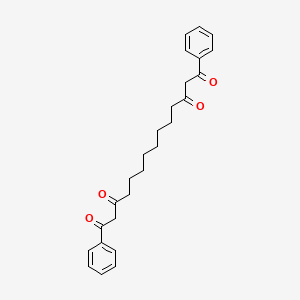
1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- is an organic compound with the molecular formula C11H18 and a molecular weight of 150.26 g/mol This compound is a derivative of cyclopentadiene, where six hydrogen atoms are replaced by methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete methylation .
Industrial Production Methods
Industrial production of 1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- involves its interaction with molecular targets through various pathways. In organometallic chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can exhibit unique catalytic properties and reactivity patterns .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A closely related compound with one less methyl group.
1,2,3,4,5,5-Hexamethylcyclopentadiene: Another derivative with similar properties but different substitution patterns.
Uniqueness
1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- is unique due to its high degree of methylation, which imparts distinct steric and electronic properties.
Propiedades
Número CAS |
4087-50-7 |
|---|---|
Fórmula molecular |
C11H18 |
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
1,2,3,4,5,5-hexamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C11H18/c1-7-8(2)10(4)11(5,6)9(7)3/h1-6H3 |
Clave InChI |
XIMWQAKEMQUMTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C1C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-(1,3-benzodioxol-5-ylmethylsulfanyl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14159434.png)
![Ethyl 4-[[(5-amino-1H-imidazol-4-yl)carbonyl]amino]benzoate](/img/structure/B14159435.png)
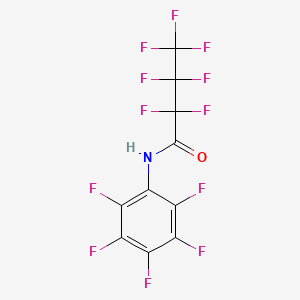
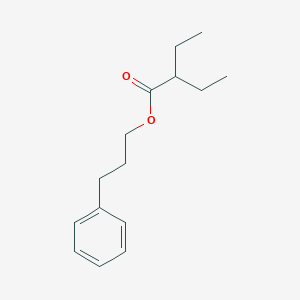
![N'-[(E)-(2-fluorophenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14159452.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14159466.png)
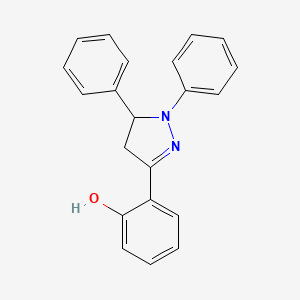
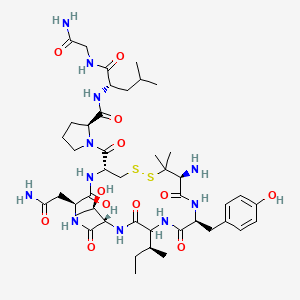
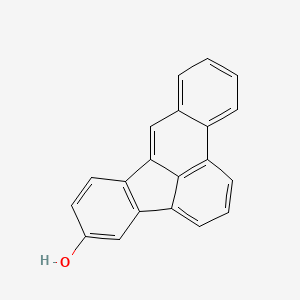
![2'-(4-bromophenyl)-7'-fluoro-1'-[(3-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14159486.png)
